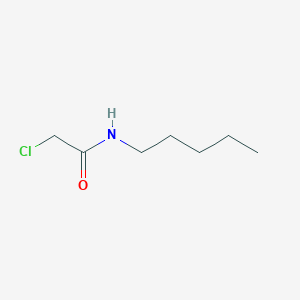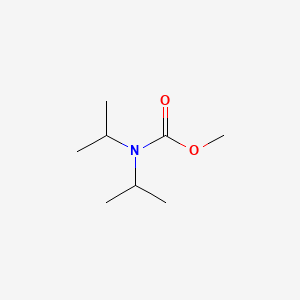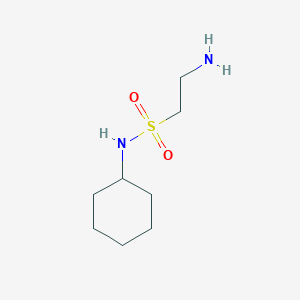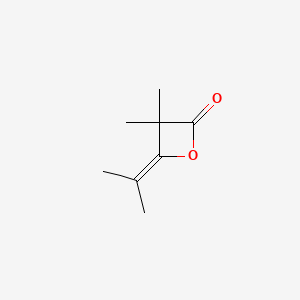
2-Chloro-n-pentylacetamide
説明
2-Chloro-N-pentylacetamide is a chemical compound with the CAS Number: 32322-78-4 . It has a molecular weight of 163.65 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-pentylacetamide is represented by the linear formula: C7H14ClNO . The InChI Code for this compound is 1S/C7H14ClNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-Chloro-N-pentylacetamide is a liquid at room temperature .科学的研究の応用
Synthesis of Heterocyclic Compounds
2-Chloro-N-pentylacetamide is involved in the synthesis of various heterocyclic compounds. For example, its reaction with thiosemi carbazide, semicarbazide, and thiourea produces different compounds, which are further utilized to create Schiff bases and β-lactam derivatives. These derivatives are significant due to their varied applications, particularly in medicinal chemistry (Shaaban, 2017).
Radiosynthesis in Herbicides
It also plays a role in the radiosynthesis of chloroacetanilide herbicides. For instance, 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is used in the synthesis of acetochlor, a chloroacetanilide herbicide. This process is important for understanding the metabolism and mode of action of such compounds (Latli & Casida, 1995).
Characterization of Bacterial Degradation Pathways
2-Chloro-n-pentylacetamide is relevant in the study of bacterial degradation pathways of herbicides. Research involving soil bacteria like Acinetobacter strain BEM2 and Pseudomonas strain PEM1 has shown different pathways for the degradation of compounds like propachlor, a relative of 2-Chloro-n-pentylacetamide (Martín et al., 1999).
Molecular Conformations and Supramolecular Assembly
Studies on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, which include compounds similar to 2-Chloro-n-pentylacetamide, reveal insights into their structural properties. This understanding is crucial for designing molecules with desired physical and chemical characteristics (Nayak et al., 2014).
Interaction with Other Chemicals
The interaction of 2-Chloro-n-pentylacetamide and similar compounds with other chemicals, such as in the formation of chloroacetonitrile and N,2-dichloroacetamide from chloroacetaldehyde and monochloramine, is a subject of study. Such reactions are significant in environmental chemistry, particularly in the context of water treatment and the formation of disinfection byproducts (Kimura et al., 2013).
作用機序
Target of Action
The primary target of 2-Chloro-n-pentylacetamide is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting DHFR, 2-Chloro-n-pentylacetamide can disrupt the normal functioning of cells, particularly those of fungi.
Mode of Action
2-Chloro-n-pentylacetamide interacts with its target, DHFR, by binding to it . This binding inhibits the enzyme’s activity, preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. As a result, DNA synthesis is hindered, leading to cell death.
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleotides and ultimately, DNA . This disruption affects the cell’s ability to replicate and function properly, leading to cell death.
Result of Action
The inhibition of DHFR by 2-Chloro-n-pentylacetamide leads to a decrease in DNA synthesis, which can result in cell death . This makes it effective against certain fungi, including strains of Aspergillus flavus and Candida species .
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-pentylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRITWWKPLPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278575 | |
| Record name | 2-chloro-n-pentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-pentylacetamide | |
CAS RN |
32322-78-4 | |
| Record name | NSC8271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-n-pentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-PENTYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















